2,3,5-Tribromo-4-methylpyridine

Vue d'ensemble

Description

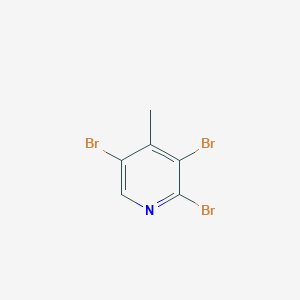

2,3,5-Tribromo-4-methylpyridine: is a brominated derivative of pyridine, a heterocyclic aromatic organic compound It is characterized by the presence of three bromine atoms at the 2nd, 3rd, and 5th positions, and a methyl group at the 4th position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Another approach involves the stepwise bromination of 4-methylpyridine, where bromine is added in multiple steps to achieve the tribrominated product. This method allows for better control over the reaction and minimizes the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: : 2,3,5-Tribromo-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

Coupling Reactions: : This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can be amines, thiols, or ethers.

Coupling Products: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Agricultural Chemistry

Pesticide and Herbicide Development

2,3,5-Tribromo-4-methylpyridine is utilized as a precursor in the synthesis of agrochemicals. Its brominated structure enhances its efficacy as a pesticide and herbicide, providing protection against pests and diseases that threaten crop yields. The compound's stability and biological activity make it a valuable asset in agricultural formulations.

| Application | Description |

|---|---|

| Pesticide | Protects crops from insects and pathogens |

| Herbicide | Controls unwanted vegetation |

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique chemical properties allow for modifications that lead to the development of new medications targeting diseases such as cancer and bacterial infections.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer), highlighting their potential as therapeutic agents.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis |

| MCF-7 | 25 | Inhibition of DNA synthesis |

Material Science

Development of Specialty Materials

The incorporation of this compound into specialty materials has been explored due to its thermal stability and resistance to degradation. This compound can enhance the performance characteristics of polymers and other materials used in various applications.

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. Its ability to form stable complexes with various analytes makes it useful in complex mixture analysis.

Environmental Science

Potential for Environmental Remediation

Research into the environmental applications of this compound has indicated its potential in remediation strategies for contaminated soil and water. The compound's reactivity with pollutants can facilitate their breakdown or removal from the environment.

Mécanisme D'action

The mechanism of action of 2,3,5-Tribromo-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets.

In organic synthesis, the bromine atoms facilitate various chemical transformations, such as nucleophilic substitution and coupling reactions, by acting as leaving groups or participating in catalytic cycles.

Comparaison Avec Des Composés Similaires

2,3,5-Tribromo-4-methylpyridine can be compared with other brominated pyridines, such as:

2,4,6-Tribromopyridine: This compound has bromine atoms at the 2nd, 4th, and 6th positions. It is used in similar applications but may exhibit different reactivity due to the different substitution pattern.

2,3,5-Tribromopyridine: Lacking the methyl group, this compound has different physical and chemical properties, which can affect its reactivity and applications.

2,3,6-Tribromo-4-methylpyridine: The bromine atoms are at the 2nd, 3rd, and 6th positions, which can lead to different reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a valuable intermediate in various chemical processes.

Activité Biologique

2,3,5-Tribromo-4-methylpyridine (TBMP) is a brominated pyridine derivative that has garnered attention in various fields, particularly in pharmaceutical development and biochemical research. Its unique structural properties contribute to its biological activity, making it a subject of interest for researchers studying antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

- Molecular Formula: C_6H_3Br_3N

- CAS Number: 3430-25-9

The compound features a pyridine ring with three bromine substituents at the 2, 3, and 5 positions and a methyl group at the 4 position. This arrangement enhances its reactivity and potential interactions with biological targets.

Physical Properties

- Appearance: White to pale yellow solid

- Solubility: Soluble in organic solvents such as ethanol and acetone

Antimicrobial Activity

TBMP has demonstrated significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 150 |

These findings suggest that TBMP could be a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Activity

Research has explored the anticancer potential of TBMP, particularly in inhibiting cancer cell proliferation. In vitro studies have shown that TBMP can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Study: In Vitro Analysis

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed:

- Inhibition Rate: Over 70% at concentrations of 50 µM after 48 hours.

- Mechanism: Induction of caspase-dependent apoptosis pathways.

These results underscore TBMP's potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

TBMP has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that TBMP can significantly reduce markers of inflammation, such as cytokine levels.

Experimental Results:

- Model Used: Carrageenan-induced paw edema in rats.

- Results: A reduction in paw swelling by approximately 60% compared to control groups after administration of TBMP at a dose of 20 mg/kg.

These findings suggest that TBMP may serve as a useful anti-inflammatory agent .

The biological activity of TBMP is likely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: TBMP may inhibit enzymes involved in inflammatory processes or bacterial metabolism.

- Receptor Modulation: The compound could modulate receptor activity related to pain and inflammation.

Further studies are required to elucidate the specific molecular mechanisms underlying these effects.

Applications in Pharmaceutical Development

Given its diverse biological activities, TBMP is positioned as a valuable intermediate in pharmaceutical synthesis:

- Drug Development: Potential for incorporation into new formulations targeting infections and cancer.

- Agricultural Chemicals: Applications in developing pesticides due to its biological activity against plant pathogens.

Propriétés

IUPAC Name |

2,3,5-tribromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAJINJCRPCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406213 | |

| Record name | 2,3,5-tribromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-25-9 | |

| Record name | Pyridine, 2,3,5-tribromo-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-tribromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.